(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a butanoyl group, and a dioxopyrrolidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine-4-carboxylic acid with (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve consistent quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butanoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties .
Biology
In biological research, the compound is employed in the study of enzyme-substrate interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .
Medicine
In the medical field, (2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate is investigated for its potential therapeutic applications, including drug delivery systems and targeted therapies .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
- Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl))
Uniqueness
Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate stands out due to its specific structural features, such as the combination of a piperidine ring and a butanoyl group
Properties
Molecular Formula |
C20H31N3O7 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H31N3O7/c1-12(2)16(21-19(28)29-20(3,4)5)17(26)22-10-8-13(9-11-22)18(27)30-23-14(24)6-7-15(23)25/h12-13,16H,6-11H2,1-5H3,(H,21,28)/t16-/m0/s1 |
InChI Key |
HEOVIVQXDPCGKT-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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